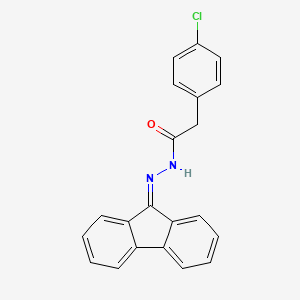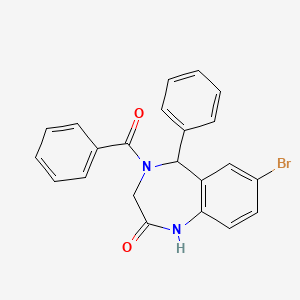
methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate, also known as MBHPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It also inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate for lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound could also be studied for its potential use in the treatment of cancer. In addition, further research could be conducted to determine the optimal dosage and administration of this compound in different experimental settings.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate involves the condensation of benzoylacetone and isobutylhydrazine in the presence of acetic acid and ethanol. The resulting product is then treated with methyl chloroformate to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
methyl 2-benzoyl-3-hydroxy-5-(2-methylpropyl)-4H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11(2)9-13-10-16(21,15(20)22-3)18(17-13)14(19)12-7-5-4-6-8-12/h4-8,11,21H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYIYIREDMCDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(C1)(C(=O)OC)O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-10-(4-methylbenzyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5144689.png)


![2,4a,7,7,10a-pentamethyl-4a,5,6,6a,7,8,9,10,10a,10b-decahydro-1H-naphtho[1,2-e][1,2]oxazine](/img/structure/B5144703.png)
![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)
![4-[(4-methylphenyl)acetyl]morpholine](/img/structure/B5144722.png)
![2-(2-naphthyloxy)-N-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)acetamide](/img/structure/B5144727.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5144730.png)

![3-{1-[2-(allyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5144743.png)
![2-phenylethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144756.png)

![methyl 1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinate](/img/structure/B5144778.png)